REACTION_CXSMILES
|
C(Cl)(=O)C.[C:5]1([CH2:15][C:16]([OH:18])=[O:17])([CH2:11][C:12]([OH:14])=O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>>[C:5]12([CH2:11][C:12](=[O:14])[O:18][C:16](=[O:17])[CH2:15]1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]2
|
Name
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|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)(CC(=O)O)CC(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
The reaction was attached to a short path condenser
|
Type
|
CUSTOM
|
Details
|
to remove volatile by products
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature the anhydride
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C12(CCCCC1)CC(=O)OC(C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |